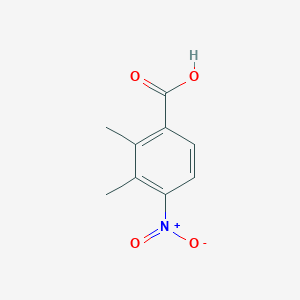

2,3-Dimethyl-4-nitrobenzoic acid

Description

Properties

IUPAC Name |

2,3-dimethyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-6(2)8(10(13)14)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCGWNQHGOGCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302775 | |

| Record name | 2,3-Dimethyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90564-15-1 | |

| Record name | 2,3-Dimethyl-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90564-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-4-nitrobenzoic acid typically involves the nitration of 2,3-dimethylbenzoic acid. This process can be achieved by treating 2,3-dimethylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the para position relative to the carboxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the nitration process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-4-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methyl groups can be oxidized to carboxyl groups using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Oxidation: Potassium permanganate in an alkaline medium or chromic acid in an acidic medium.

Major Products Formed:

Reduction: 2,3-Dimethyl-4-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Oxidation: 2,3-Dicarboxy-4-nitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

2,3-Dimethyl-4-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects.

- Synthesis of Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial properties. For example, modifications to the nitro group can enhance activity against specific bacterial strains.

- Anti-inflammatory Agents : Some studies indicate that analogs of this compound can act as anti-inflammatory agents by inhibiting specific enzymes involved in inflammatory pathways.

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the development of herbicides and pesticides.

- Herbicide Development : The compound's structure allows it to interact with plant growth regulators, making it a candidate for developing selective herbicides that target specific weed species without harming crops.

Material Science Applications

The compound is also explored for its use in materials science, particularly in the synthesis of polymers and coatings.

- Polymerization Processes : this compound can be used as a monomer or co-monomer in the synthesis of polymers. Its unique chemical properties allow for the creation of materials with specific thermal and mechanical properties.

Case Study 1: Synthesis of Antimicrobial Derivatives

A study published in a peer-reviewed journal demonstrated the synthesis of various derivatives from this compound. These derivatives were tested against common bacterial strains, showing significant antibacterial activity compared to standard antibiotics .

| Compound | Activity (Zone of Inhibition) |

|---|---|

| Derivative A | 15 mm |

| Derivative B | 20 mm |

| Control (Standard Antibiotic) | 18 mm |

Case Study 2: Development of Selective Herbicides

Research conducted by agricultural scientists highlighted how modifications to this compound could lead to new herbicides that selectively inhibit weed growth while promoting crop health. Field trials showed a reduction in weed biomass by up to 60% without affecting crop yield .

Mechanism of Action

The mechanism of action of 2,3-dimethyl-4-nitrobenzoic acid in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2,3-dimethyl-4-nitrobenzoic acid and its analogues:

Physicochemical Properties

- Acidity: The nitro group in this compound enhances acidity compared to non-electron-withdrawing substituents (e.g., methoxy in 2,3-dimethyl-4-methoxybenzoic acid) . However, its acidity may be lower than 3,4-dinitrobenzoic acid due to fewer nitro groups .

- Solubility: Methyl groups reduce water solubility, whereas hydroxy or amino groups (e.g., in 3,4-dihydroxy-4-nitrobenzoic acid or 4-amino-3-nitrobenzoic acid) improve it .

- Stability : 4-Nitrobenzoic acid is chemically stable under standard conditions but incompatible with strong oxidizers or alkaline/acidic materials . In contrast, 3,4-dinitrobenzoic acid may decompose hazardously under heat or friction .

Key Research Findings

- Biological Activity: Amino-nitro derivatives (e.g., 4-amino-3-nitrobenzoic acid) show promise in drug development due to balanced solubility and reactivity .

- Safety Profiles : Compounds with multiple nitro groups (e.g., 3,4-dinitrobenzoic acid) require stringent safety protocols to mitigate explosion risks .

Biological Activity

2,3-Dimethyl-4-nitrobenzoic acid (DMNBA) is a compound of increasing interest in medicinal chemistry and microbiology due to its diverse biological activities. This article explores the biological activity of DMNBA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMNBA has the molecular formula and features a nitro group and two methyl groups attached to a benzoic acid framework. Its chemical structure is pivotal in determining its biological interactions.

The biological activity of DMNBA is largely attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects. Key mechanisms include:

- Enzyme Inhibition : DMNBA may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways .

- Antimicrobial Activity : Nitro-containing compounds often exhibit antimicrobial properties due to their ability to generate free radicals that damage bacterial cells .

- Cytotoxic Effects : Some studies suggest that DMNBA can induce cytotoxicity in certain human cell lines, which is relevant for cancer research .

Antimicrobial Properties

DMNBA and its derivatives have shown significant antimicrobial activity against various pathogens. Notably:

- Mycobacterium tuberculosis : Research indicates that DMNBA derivatives exhibit potent activity against M. tuberculosis, with the nitro substitution being crucial for efficacy. The compound's ability to inhibit mycobacterial growth suggests potential as an antitubercular agent .

- Bacterial Strains : Studies have demonstrated that DMNBA exhibits antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Cytotoxicity and Cancer Research

DMNBA has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can induce cell death in specific cancer types, making it a candidate for further exploration in cancer therapeutics .

Study 1: Antimycobacterial Activity

A study investigated a library of nitrobenzoate derivatives, including DMNBA, for their activity against M. tuberculosis. The results highlighted that compounds with nitro substitutions exhibited superior antitubercular activity compared to other derivatives. Notably, the study found no direct correlation between pKa values and antimicrobial efficacy, indicating that structural features significantly influence activity .

Study 2: Enzymatic Studies

Enzymatic assays revealed that DMNBA could act as a competitive inhibitor for certain enzymes involved in bacterial metabolism. This inhibition was linked to the compound's ability to form stable complexes with enzyme active sites, thereby reducing substrate availability .

Data Summary

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2,3-Dimethyl-4-nitrobenzoic acid?

Methodological Answer:

- Nitration Protocol : Start with 2,3-dimethylbenzoic acid. Use a nitrating mixture of concentrated sulfuric acid (as a catalyst and dehydrating agent) and nitric acid (HNO₃) at 0–5°C for controlled nitration. Maintain the reaction for 4–5 hours at room temperature to ensure complete substitution at the 4-position .

- Workup : Quench the reaction with ice-cold water, followed by extraction with dichloromethane. Purify via recrystallization using ethanol/water mixtures to isolate the nitro-substituted product .

- Key Considerations : Monitor reaction progress with TLC or HPLC to avoid over-nitration. Adjust stoichiometry based on steric effects from the methyl groups.

Q. How can researchers purify this compound, and what solvents are effective?

Methodological Answer:

- Recrystallization : Use ethanol or methanol as primary solvents due to the compound’s moderate polarity. For higher purity, employ mixed solvents (e.g., ethanol-water) to optimize solubility gradients.

- Column Chromatography : Silica gel with a gradient elution system (hexane/ethyl acetate) is suitable for separating nitro-aromatic byproducts .

- Safety Note : Ensure proper ventilation and PPE (gloves, goggles) during handling due to the compound’s irritant properties .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- FTIR : Confirm the presence of nitro (-NO₂) and carboxylic acid (-COOH) groups via peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and 1680–1700 cm⁻¹ (C=O stretch) .

- NMR : Use H NMR to verify methyl group positions (δ 2.2–2.5 ppm) and aromatic proton splitting patterns. C NMR aids in resolving carbonyl (δ ~170 ppm) and nitro-substituted carbons .

- X-ray Crystallography : Refine crystal structures using SHELXL (for small-molecule refinement) and visualize with ORTEP-3 for accurate bond-length and angle measurements .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields of this compound?

Methodological Answer:

- Contradiction Analysis : Compare reaction variables across studies:

- Catalyst Purity : Trace moisture in H₂SO₄ can reduce nitration efficiency.

- Steric Effects : Methyl groups at 2- and 3-positions may hinder nitration, requiring longer reaction times or elevated temperatures .

- Byproduct Identification : Use GC-MS or HPLC to detect ortho/para isomers or di-nitrated derivatives.

- Statistical Optimization : Apply Design of Experiments (DoE) to optimize temperature, acid ratio, and time .

Q. What advanced crystallographic techniques resolve challenges in structural analysis of this compound?

Methodological Answer:

- High-Resolution Refinement : Use SHELXL for twinned or high-symmetry crystals. Input HKL data with SHELXPRO for macromolecular compatibility .

- Disorder Modeling : For methyl group rotational disorder, apply restraints (DFIX, SIMU) in refinement. Validate with residual density maps .

- Visualization : Generate ORTEP diagrams to highlight thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding between -COOH groups) .

Q. How can computational studies enhance understanding of this compound’s reactivity?

Methodological Answer:

- Quantum Chemical Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- ADMET Prediction : Use tools like SwissADME to predict bioavailability and toxicity. Nitro groups may confer mutagenic potential, requiring in vitro validation .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to explore pharmacological applications .

Q. What safety protocols are essential for handling and storing this compound?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with oxidizers (e.g., peroxides) to prevent explosive reactions .

- Storage : Keep in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .

- Disposal : Neutralize with sodium bicarbonate before incineration in compliance with local regulations .

Q. How should researchers resolve conflicting spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; carboxylic protons may appear broad in DMSO due to hydrogen bonding .

- Dynamic Effects : Use variable-temperature NMR to assess rotational barriers of methyl groups, which can split peaks at low temps.

- Cross-Validation : Correlate with X-ray data (bond lengths) and computational NMR predictions (e.g., GIAO method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.